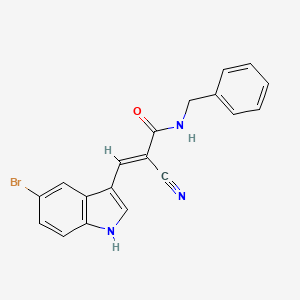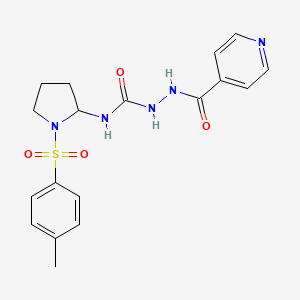
N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C28H34N4O4 and its molecular weight is 490.604. The purity is usually 95%.
BenchChem offers high-quality N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Aspects and Properties
N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide has been studied for its structural aspects and properties, particularly in forming gels and crystalline solids upon treatment with different acids. These compounds are of interest due to their potential in forming host-guest complexes with enhanced fluorescence emission properties, which can have applications in materials science and fluorescence studies (Karmakar, Sarma, & Baruah, 2007).
Analgesic and Anti-inflammatory Activities
Research has been conducted on derivatives of N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide for potential analgesic and anti-inflammatory activities. These compounds have been shown to exhibit significant activity in these areas, offering insights into new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).
Antimicrobial Activities
The compound and its derivatives have been evaluated for antimicrobial activities. Certain derivatives have shown effectiveness against various microbial strains, suggesting potential applications in the development of new antimicrobial agents (Patel & Shaikh, 2011).
Photophysical and Electrochemical Properties
Research into the photophysical and electrochemical properties of derivatives of this compound indicates potential applications in improving the photoelectric conversion efficiency of dye-sensitized solar cells. This research is pivotal for the development of more efficient solar energy technologies (Wu et al., 2009).
Enzyme Inhibition and Molecular Docking Studies
Studies on enzyme inhibition and molecular docking have been conducted with this compound's derivatives. These studies are crucial for understanding the interactions of these compounds with biological molecules, which can lead to the development of new drugs for various diseases (Riaz et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide involves the condensation of 2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetic acid with n-butylamine, followed by acetylation of the resulting amide with acetic anhydride." "Starting Materials": [ "2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetic acid", "n-butylamine", "acetic anhydride", "dichloromethane", "triethylamine", "diisopropylethylamine", "N,N-dimethylformamide", "ethyl acetate", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "water" ] "Reaction": [ "Step 1: To a solution of 2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetic acid (1.0 equiv) in dichloromethane, add triethylamine (1.2 equiv) and diisopropylethylamine (1.2 equiv). Stir the mixture at room temperature for 10 minutes.", "Step 2: Add n-butylamine (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add N,N-dimethylformamide (DMF) (1.2 equiv) to the reaction mixture and stir at room temperature for 30 minutes.", "Step 4: Add acetic anhydride (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 5: Quench the reaction by adding a saturated solution of sodium bicarbonate and sodium chloride in water. Extract the organic layer with ethyl acetate.", "Step 6: Wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent under reduced pressure.", "Step 7: Purify the crude product by column chromatography using ethyl acetate as the eluent to obtain N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide as a white solid." ] } | |
CAS番号 |
946241-97-0 |
製品名 |
N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide |
分子式 |
C28H34N4O4 |
分子量 |
490.604 |
IUPAC名 |
N-butyl-2-[4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C28H34N4O4/c1-2-3-17-29-25(33)18-20-13-15-22(16-14-20)32-27(35)23-11-7-8-12-24(23)31(28(32)36)19-26(34)30-21-9-5-4-6-10-21/h7-8,11-16,21H,2-6,9-10,17-19H2,1H3,(H,29,33)(H,30,34) |
InChIキー |
KTSRRCWQOGNFCX-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3Z)-3-{(2Z)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2589348.png)


![5-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2589354.png)
![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2589355.png)
![(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B2589356.png)
![3-(4-bromophenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2589357.png)
![Tert-butyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2589363.png)
![4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B2589364.png)

![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2589368.png)
